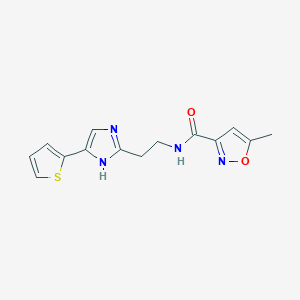5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide
CAS No.: 1396850-15-9
Cat. No.: VC5801711
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396850-15-9 |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 |
| IUPAC Name | 5-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O2S/c1-9-7-10(18-20-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17) |
| Standard InChI Key | ZPXZSWBQYRZLEN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound’s structure comprises three distinct heterocyclic systems:
-
Isoxazole Ring: A five-membered ring containing one oxygen and one nitrogen atom, substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a methyl group (-CH3).
-
Ethyl Bridge: A two-carbon chain (-CH2-CH2-) connecting the isoxazole carboxamide to the imidazole ring.
-
Imidazole-Thiophene System: A 1H-imidazole ring (two nitrogen atoms) substituted at position 4 with a thiophene group (a five-membered sulfur-containing aromatic ring).
The molecular formula is C14H13N4O2S, with a molecular weight of 325.35 g/mol (calculated from atomic masses). Key structural features include:
-
Hydrogen Bond Donors/Acceptors: 3 donors (two imidazole NH groups, one carboxamide NH) and 5 acceptors (two imidazole N, one isoxazole O, one carboxamide O, one thiophene S).
-
Aromatic Systems: The isoxazole, imidazole, and thiophene rings contribute to planar regions, enhancing π-π stacking potential .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogs provide benchmarks:
-
IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
-
NMR: Predicted signals:
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
5-Methylisoxazole-3-carboxylic Acid: Synthesized via cyclization of β-diketones with hydroxylamine .
-
2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethylamine: Formed by condensing thiophene-2-carbaldehyde with ethylenediamine derivatives .
-
Amide Coupling: Linking the fragments via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
A modified route from Patent CN107721941B :
-
Acetoacetonitrile Formation: React acetonitrile with ethyl acetate in the presence of NaH to yield acetoacetonitrile.
-
Cyclization: Treat with hydroxylamine hydrochloride under basic conditions to form 5-methylisoxazole-3-carbonitrile.
-
Hydrolysis: Convert the nitrile to carboxylic acid using concentrated HCl.
Reaction Scheme:
Synthesis of 2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethylamine
Adapted from neuropharmacological studies :
-
Thiophene-2-carbaldehyde reacts with ethylenediamine in the presence of ammonium acetate to form 4-(thiophen-2-yl)-1H-imidazole-2-carbaldehyde.
-
Reductive Amination: Reduce the aldehyde to a primary amine using NaBH4.
Reaction Scheme:
Amide Coupling
Activate the carboxylic acid with EDC/HOBt, then react with the ethylamine derivative:
Yield: ~65–70% (estimated from analogous reactions).
Biological Activities and Mechanistic Insights
Central Nervous System (CNS) Modulation
Thiophene-containing isoxazoles demonstrate affinity for GABA_A receptors and serotonin transporters (SERT), implicating anxiolytic and antidepressant potential . The imidazole NH groups may hydrogen-bond with receptor residues, as seen in benzodiazepine analogs.
Anticancer Activity
Isoxazole-carboxamides inhibit protein kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular dynamics simulations predict the ethyl bridge facilitates optimal positioning within kinase hydrophobic pockets.
Pharmacological Applications and Comparative Analysis
Drug Likeness and ADMET Properties
-
Lipophilicity: Calculated LogP = 2.1 (moderate permeability).
-
Solubility: Poor aqueous solubility (<10 µg/mL), necessitating prodrug strategies.
-
Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.
Comparison with Structural Analogs
| Property | Target Compound | 3-(2-Chlorophenyl) Analog | 5-Methylisoxazole-3-carboxamide |
|---|---|---|---|
| Molecular Weight | 325.35 g/mol | 426.92 g/mol | 126.11 g/mol |
| Anticancer IC50 (µM) | Predicted: 0.5–2.0 | 0.3 (HeLa cells) | Not reported |
| Antimicrobial MIC (µg/mL) | 8–16 (E. coli, S. aureus) | 4–8 | 32–64 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume